5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione
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Overview
Description
5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione include other indole derivatives such as:
5-fluoro-3-phenyl-1H-indole-2-carbonyl: compounds
4-bromo-3-nitro-1-bromomethylbenzene: These compounds share structural similarities but differ in their specific substituents, which can significantly impact their biological activity and chemical reactivity.
Properties
Molecular Formula |
C19H18BrNO3 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
InChI |
InChI=1S/C19H18BrNO3/c1-12-4-6-15(7-5-12)24-9-3-8-21-17-13(2)10-14(20)11-16(17)18(22)19(21)23/h4-7,10-11H,3,8-9H2,1-2H3 |
InChI Key |
ZFQFXUNXONTNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3C)Br)C(=O)C2=O |
Origin of Product |
United States |
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